molecular formula C10H15N B1584112 4-Ethylphenethylamine CAS No. 64353-29-3

4-Ethylphenethylamine

Cat. No. B1584112
CAS RN: 64353-29-3
M. Wt: 149.23 g/mol
InChI Key: XLJAVPNHXCHBPU-UHFFFAOYSA-N
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Description

4-Ethylphenethylamine is a chemical compound with the molecular formula C10H15N . It is present in the essential oil obtained from the stem bark extract of Psidium guajava .


Molecular Structure Analysis

The molecular structure of 4-Ethylphenethylamine consists of a phenethylamine backbone with an ethyl group attached to the fourth carbon of the phenyl ring . The molecule has an average mass of 149.233 Da and a monoisotopic mass of 149.120453 Da .


Physical And Chemical Properties Analysis

4-Ethylphenethylamine is a clear colorless liquid . It has a density of 0.9±0.1 g/cm³, a boiling point of 237.1±9.0 °C at 760 mmHg, and a flash point of 102.1±6.3 °C . It also has a molar refractivity of 48.9±0.3 cm³, a polar surface area of 26 Ų, and a molar volume of 158.7±3.0 cm³ .

Scientific Research Applications

  • Specific Scientific Field : Materials Science, specifically Corrosion Science .
  • Summary of the Application : 4-Ethylphenethylamine has been used as an organic inhibitor for carbon steel corrosion in hydrochloric acid (HCl) solution .
  • Methods of Application or Experimental Procedures : The compound was employed to evaluate the corrosion protection of carbon steel in HCl acid solution at different concentrations ranging from 50 to 200 ppm and temperatures of 30 to 50 °C . Measurements of polarization and weight loss techniques were employed .
  • Results or Outcomes : The results showed that the cathode and anode have a mixed propensity for corrosion and that this type of corrosion inhibitor works best when inhibitor concentrations are growing but less well when temperature is rising . The thermodynamic parameters entropy, energy of activation, energy of free adsorption, and energy of enthalpy were estimated, in addition to the adsorption mechanism on the metal surface by a layer of films has formed . This film layer maintains the surface of the metal by serving as a corrosion inhibitor . The efficiency of the inhibition improved with increasing inhibitor concentration .

Safety And Hazards

4-Ethylphenethylamine is classified as an irritant and carries the hazard statements H314, which indicates that it causes severe skin burns and eye damage . Precautionary measures include wearing protective clothing and eye protection .

properties

IUPAC Name

2-(4-ethylphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-2-9-3-5-10(6-4-9)7-8-11/h3-6H,2,7-8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLJAVPNHXCHBPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10214570
Record name 4-Ethylphenethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10214570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethylphenethylamine

CAS RN

64353-29-3
Record name 4-Ethylphenethylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064353293
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Ethylphenethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10214570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-ethylphenyl)ethan-1-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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